molecular formula C10H8BrN3 B11741024 4'-Bromo-[2,2'-bipyridin]-4-amine

4'-Bromo-[2,2'-bipyridin]-4-amine

Cat. No.: B11741024
M. Wt: 250.09 g/mol
InChI Key: XCQFVZNPWHCBRY-UHFFFAOYSA-N
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Description

4'-Bromo-[2,2'-bipyridin]-4-amine is a brominated derivative of the [2,2'-bipyridin]-4-amine scaffold. Its structure features a bromine atom at the 4' position of one pyridine ring and an amine group at the 4-position of the other. This compound is notable for its role in catalysis, coordination chemistry, and materials science. The bromine substituent enhances electronic and steric properties, making it a versatile ligand in transition-metal catalysis and a building block in supramolecular systems .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)pyridin-4-amine

InChI

InChI=1S/C10H8BrN3/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,12,14)

InChI Key

XCQFVZNPWHCBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C2=NC=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-[2,2’-bipyridin]-4-amine typically involves the bromination of [2,2’-bipyridin]-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4’-Bromo-[2,2’-bipyridin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-[2,2’-bipyridin]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted bipyridines, extended conjugated systems, and various functionalized derivatives that can be used in further chemical transformations .

Scientific Research Applications

Coordination Chemistry

Ligand Properties :
4'-Bromo-[2,2'-bipyridin]-4-amine serves as a bidentate ligand due to the presence of nitrogen atoms in the bipyridine structure. This allows it to coordinate with various metal ions, forming stable complexes that exhibit interesting catalytic and electronic properties.

Table 1: Metal Complexes Formed with this compound

Metal IonComplex StabilityApplications
Cu(II)HighCatalysis in organic reactions
Ni(II)ModerateElectrocatalysis
Co(II)HighMagnetic materials

Medicinal Chemistry

Therapeutic Potential :
Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Its ability to chelate metal ions can enhance the efficacy of certain drugs.

Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves the disruption of cellular processes through metal ion coordination.

Table 2: Anticancer Activity Data

Compound DerivativeIC50 (µM)Cell Line Tested
D15.0MCF7
D23.5MCF7

Materials Science

Applications in Material Synthesis :
The compound is utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation technologies, and catalysis.

Table 3: MOFs Synthesized Using this compound

Framework TypeMetal Ion UsedApplication
ZIF-8Zn(II)CO₂ capture
MOF-5Zn(II)Hydrogen storage

Mechanism of Action

The mechanism of action of 4’-Bromo-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromine and amine groups play crucial roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Methyl Groups

  • 4'-Methyl-[2,2'-bipyridin]-4-amine Derivatives
    Methyl-substituted analogs, such as ((4'-Methyl-[2,2'-bipyridin]-4-yl)methyl)diphenylphosphine oxide (1k) and (2-(4'-methyl-[2,2'-bipyridin]-4-yl)ethyl)diphenylphosphine oxide (1l), are used in phosphine ligands for metal coordination. The methyl group is electron-donating and smaller than bromine, leading to weaker metal-ligand interactions and reduced steric hindrance. In contrast, the bromine atom in 4'-Bromo-[2,2'-bipyridin]-4-amine increases electron-withdrawing effects, stabilizing metal centers (e.g., Pd) in catalytic cycles and improving recyclability in Suzuki-Miyaura couplings .
Property 4'-Bromo Derivative 4'-Methyl Derivative
Electronic Effect Electron-withdrawing (Br) Electron-donating (CH₃)
Steric Bulk Larger (Br: van der Waals radius 1.85 Å) Smaller (CH₃: ~2.0 Å)
Catalytic Performance Higher stability, recyclability Lower thermal stability
Application Suzuki coupling (55–99% yields) Phosphine ligands for metal complexes

Functional Group Variations: Amine vs. Boronic Acid

  • 2,2′-Bipyridine-4-boronic Acid (5)
    Boronic acid derivatives are pivotal in cross-coupling reactions (e.g., Suzuki). Unlike the brominated amine, the boronic acid group enables direct participation in coupling without requiring oxidative addition. However, bromine in this compound serves as a superior leaving group in nucleophilic substitution reactions, facilitating ligand functionalization .

Structural Analogues in Supramolecular Chemistry

  • CoIII 4L6 Cage Ligand (L = 5’-(4’-amino-(2,2’-bipyridin)-5-yl)-(2,2’-bipyridin)-4-amine) This ligand, structurally related to the target compound, forms a tetrahedral cage for host-guest chemistry. The bromine in this compound could enhance π-π interactions and rigidity, improving encapsulation efficiency. However, methyl or methoxy substituents in similar ligands (e.g., DNB, bDNB) prioritize solubility and charge transport in OLEDs over coordination strength .

Bromine Position Isomerism

  • 5-Bromo-[1,1'-biphenyl]-2-amine (CAS 5455-13-0)
    This isomer differs in bromine placement (meta vs. para on the biphenyl system). The para-bromine in this compound ensures symmetric electronic effects, optimizing metal-ligand bond strength. Meta-substitution disrupts symmetry, reducing catalytic efficiency in Pd complexes .

Comparison with Pyrimidine Derivatives

  • Its crystal structure reveals N–H···N hydrogen bonding, similar to the intermolecular interactions in brominated bipyridines. However, pyrimidines lack the chelating bipyridine backbone, limiting their utility in catalysis .

Key Research Findings

Catalysis: this compound-functionalized nanocellulose-Pd catalysts achieve 55–99% yields in Suzuki couplings under mild conditions (70°C, DMSO), outperforming methylated analogs requiring harsher conditions (DMF, 110°C) .

Supramolecular Chemistry : Bromine’s electron-withdrawing nature stabilizes CoIII cages for radiopharmaceutical encapsulation, whereas methyl groups prioritize solubility in OLED materials .

Recyclability: Brominated catalysts retain activity for >3 cycles due to strong Pd–N bonding, while non-halogenated analogs degrade rapidly .

Biological Activity

4'-Bromo-[2,2'-bipyridin]-4-amine, a derivative of bipyridine, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound's unique structural features allow for interactions with various biological targets, making it a subject of interest for researchers exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN. The presence of the bromine atom and the amine group significantly influences its chemical reactivity and biological activity.

Key Structural Features

  • Bipyridine Core : The bipyridine structure facilitates coordination with metal ions, which is essential for its role in various biochemical processes.
  • Bromine Substitution : The bromine atom enhances lipophilicity and may influence the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

  • Receptor Modulation : The compound can act as an allosteric modulator or antagonist at certain receptors, influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, suggesting potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Enterococcus faecalis8
Salmonella enterica32

These results demonstrate notable antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Potential

Emerging evidence suggests that this compound may possess cytotoxic effects on certain cancer cell lines. Studies are ongoing to explore its efficacy as a potential anticancer agent.

Study on Antioxidant Activity

A recent study investigated the antioxidant properties of this compound and its metal complexes. The findings indicated that these compounds exhibit significant antioxidant activity, which may contribute to their overall biological effects .

Synthesis and Characterization

The synthesis of this compound has been optimized through various methods, including Suzuki cross-coupling reactions. These methods have improved yields and reproducibility, facilitating further research into the compound's biological applications .

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